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Compound of Interest

Compound Name: Cuprous potassium cyanide

Cat. No.: B1143649 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) to assist researchers, scientists, and drug development professionals in

improving the adhesion of copper plating from a cyanide bath.

Troubleshooting Guide: Poor Adhesion
Poor adhesion of the copper layer is a common issue that can manifest as blistering, peeling,

or flaking of the deposit. This guide provides a systematic approach to identifying and resolving

the root causes of adhesion failure.

Initial Troubleshooting Workflow

The following diagram outlines the initial steps to diagnose and address adhesion problems.
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Initial troubleshooting workflow for poor adhesion.

Frequently Asked Questions (FAQs)
Category 1: Surface Preparation
Q1: What are the most common causes of poor adhesion related to surface preparation?
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A1: Inadequate surface preparation is a primary cause of poor adhesion.[1][2] Common issues

include:

Incomplete removal of oils, grease, and dirt: This prevents the plating solution from making

direct contact with the substrate.[1][2]

Presence of oxide or scale on the surface: These layers create a weak boundary that the

copper deposit cannot adhere to strongly.

Insufficient activation of the substrate surface: The surface may not be chemically receptive

to the plating.

Q2: Can you provide a general protocol for preparing a steel substrate for cyanide copper

plating?

A2: Yes, a typical multi-step process is required to ensure a clean and active surface on steel

substrates.[3][4]

Experimental Protocol: Surface Preparation of Steel

Alkaline Soak Cleaning: Immerse the steel part in a heated alkaline cleaning solution to

remove organic soils like oils and greases.

Rinsing: Thoroughly rinse the part with deionized water to remove any residual cleaning

solution.

Acid Pickling: Dip the part in a solution of hydrochloric or sulfuric acid to remove rust and

scale.

Rinsing: Again, rinse thoroughly with deionized water.

Electrolytic Cleaning (Electrocleaning): Use an anodic or cathodic cleaning process to

remove any remaining fine particles and organic films.

Rinsing: A final thorough rinse with deionized water is crucial.

Copper Strike: Immediately transfer the part to a copper strike bath before the main copper

plating bath to ensure good adhesion.[5] Acid copper plating directly on steel will result in
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poor adhesion.[5]

Q3: How does surface preparation for zinc die-castings differ from that for steel?

A3: Zinc is a more reactive metal, so the preparation process must be less aggressive to avoid

damaging the substrate. A key step for zinc is the application of a copper strike layer.[6][7]

Experimental Protocol: Surface Preparation of Zinc Die-Castings

Degreasing: Remove bulk oils and soils using a suitable solvent or alkaline cleaner.

Rinsing: Thoroughly rinse with deionized water.

Acid Dip: Use a mild acid dip (e.g., 1% sulfuric acid or a proprietary sulfamic acid solution) to

remove oxides.[7]

Rinsing: Rinse thoroughly with deionized water.

Copper Strike: Plate a thin, initial layer of copper from a cyanide copper strike bath. This is a

critical step for adhesion on zinc.[5][6]

Rinsing: Rinse before transferring to the main cyanide copper plating bath.

Category 2: Plating Bath Composition and Parameters
Q4: How do the concentrations of copper cyanide and free cyanide affect adhesion?

A4: The ratio of copper to free cyanide is critical for good adhesion and deposit quality.[5]

Low free cyanide: Can lead to rough deposits and poor anode corrosion.[5]

High free cyanide: May result in excessive gassing at the cathode, which can cause

blistering and poor adhesion.[8]

Q5: What are the typical operating parameters for a cyanide copper bath, and how do they

influence adhesion?

A5: Maintaining optimal operating parameters is essential for achieving good adhesion. The

following table summarizes typical ranges and the effects of deviations.
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Table 1: Operating Parameters for Cyanide Copper Plating and Their Effect on Adhesion

Parameter Typical Range
Effect of Deviation on
Adhesion

Copper (as metal) 55 ± 3 g/L
Low: Can cause burning in

high current density areas.

Free Cyanide 10 ± 2 g/L

Low: May lead to rough

deposits. High: Can cause

blistering.

pH
10.0 - 13.0 (substrate

dependent)

Incorrect pH: Can affect

deposit characteristics and

anode corrosion.

Temperature 40 - 60°C
Low: Can result in slow plating

and poor brightness.

Current Density 0.5 - 4.0 A/dm² (rack plating)
Too High: Can cause burning

and poor adhesion.

Data compiled from various sources, including[9].

Q6: How can I analyze the free cyanide concentration in my plating bath?

A6: A common method for determining free cyanide is through titration with silver nitrate.[9][10]

Experimental Protocol: Analysis of Free Cyanide

Pipette a 10 mL sample of the plating solution into a 250 mL conical flask.

Add 10 mL of a 10% potassium iodide solution and 150 mL of deionized water.[9]

Titrate with a standard 0.1N silver nitrate solution.

The endpoint is reached when a distinct turbidity (cloudiness) appears and persists.[9][10]

Calculate the free cyanide concentration using the volume of silver nitrate solution used.
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Logical Relationship of Bath Components

The interplay between the main components of a cyanide copper bath is crucial for its

performance.

Cyanide Copper Bath
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Free Cyanide
(KCN or NaCN)

Brightness Throwing Power

Hydroxide
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Relationship of bath components to deposit properties.

Category 3: Adhesion Testing
Q7: What are some common methods to test the adhesion of the copper plating?

A7: Several qualitative and semi-quantitative tests can be used to evaluate adhesion. ASTM

B571 is a standard specification that outlines many of these methods.[11]

Table 2: Common Adhesion Testing Methods
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Test Method Description
Indication of Poor
Adhesion

Bend Test
The plated part is bent over a

mandrel.[11]

Flaking or peeling of the

coating in the bent area.[11]

File Test

A coarse file is used to try and

lift the coating at a sawed

edge.

The coating can be lifted or

peeled from the substrate.

Heat-Quench Test
The part is heated and then

rapidly cooled in water.

Blistering or flaking of the

coating.

Scribe-Grid Test

A grid pattern is scribed

through the coating to the

substrate.

Portions of the coating

between the scribed lines

break away.[11]

Peel Test

A strip is soldered or glued to

the plated surface and then

pulled off.[11] This can be a

quantitative test.

The coating peels away from

the substrate at the interface.

Q8: Can you provide a protocol for the bend test?

A8: The bend test is a straightforward method to assess adhesion.[11]

Experimental Protocol: Bend Test for Adhesion

Secure a mandrel with a diameter that is a minimum of four times the thickness of the

sample.

Bend the plated sample with the coated surface facing away from the mandrel until its two

legs are parallel.[11]

Examine the bent area under low magnification (e.g., 4x) for any signs of peeling or flaking of

the copper deposit.[11]

If the coating cracks, a sharp blade can be used to attempt to lift the coating; if it can be

lifted, adhesion is poor.[11]
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For further assistance, please consult the relevant safety data sheets for all chemicals and

follow appropriate laboratory safety procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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